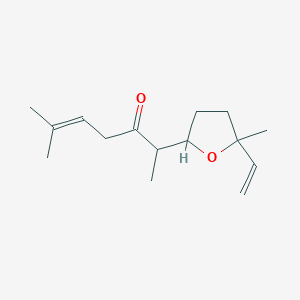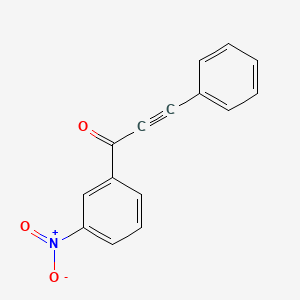
Multiorthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multiorthoquinone is a diterpenoid that is phenanthrene-3,4-dione substituted by a methoxy group at position 6, a methyl groups at positions 7 and 8 and an isopropyl group at position 2. A norabietane derivative, it is isolated from Salvia multicaulis and exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is an aromatic ether, a diterpenoid, a member of phenanthrenes and a member of orthoquinones.
Scientific Research Applications
Antituberculous Activity
Multiorthoquinone, identified in compounds from the roots of Salvia multicaulis, demonstrates significant antituberculous activity. This discovery is critical as it expands potential therapeutic applications against Mycobacterium tuberculosis. The effectiveness of multiorthoquinone and its derivatives highlights its potential in treating tuberculosis, a major global health issue (Ulubelen, Topçu, & Johansson, 1997).
Mitochondrial Function and Oxidative Stress
Research on MitoQ10, a mitochondria-targeted ubiquinone, has implications for understanding how analogs like multiorthoquinone interact with the mitochondrial respiratory chain and reactive oxygen species. This research is vital for developing potential therapies for mitochondrial diseases and understanding the role of these compounds in cellular signaling pathways (James, Cochemé, Smith, & Murphy, 2005).
Cancer Research
The potential of multiorthoquinone in cancer research is noteworthy. Its role in regulating oncogenic signaling cascades, as demonstrated by similar compounds like thymoquinone, opens avenues for exploring its effectiveness in cancer prevention and treatment. This research area is crucial for developing novel therapeutic strategies against various cancer types (Farooqi, Attar, & Xu, 2022).
Catalytic Applications
Multiorthoquinone's role in the synthesis of diterpenoid alkaloids, through strategies like oxidative dearomatization/Diels-Alder cycloaddition, is significant for organic synthesis. This application is essential for developing complex molecular structures in pharmaceuticals and other chemical industries (Xiao‐Yu Liu & Yong Qin, 2017).
properties
Product Name |
Multiorthoquinone |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-methoxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C20H20O3/c1-10(2)15-8-13-6-7-14-11(3)12(4)17(23-5)9-16(14)18(13)20(22)19(15)21/h6-10H,1-5H3 |
InChI Key |
YJIHLYMLQOIPEU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC(=C1C)OC)C(=O)C(=O)C(=C3)C(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC(=C1C)OC)C(=O)C(=O)C(=C3)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




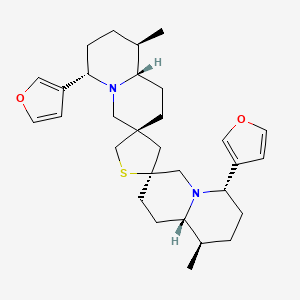
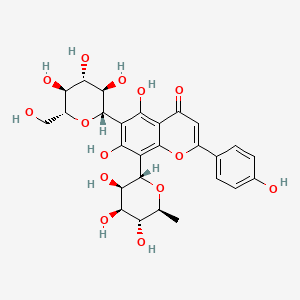
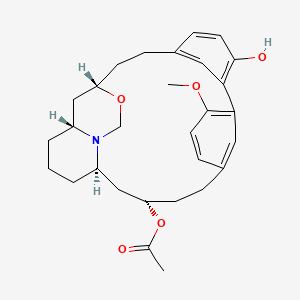

![1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)
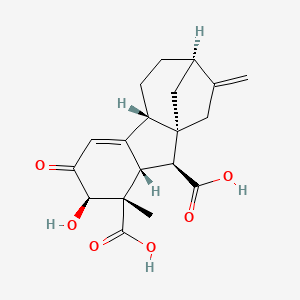

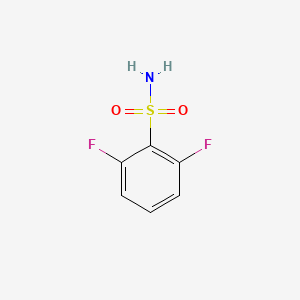
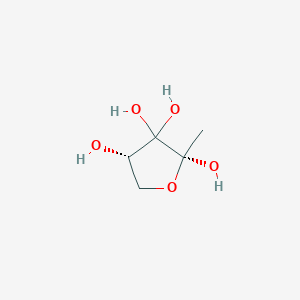
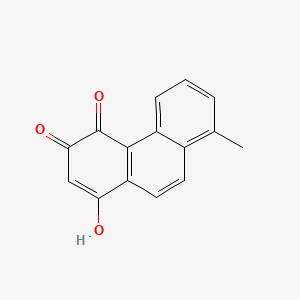
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)
